

Comparative Spectroscopic Guide: 2-(Indolin-2-yl)-1H-indole vs. 3,3'-Biindole

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Compound of Interest

Compound Name: 2-(Indolin-2-yl)-1H-indole

CAS No.: 38505-89-4

Cat. No.: B3133287

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Executive Summary: The Structural Divergence

The core distinction lies in the connectivity and oxidation state of the two indole units.

- **2-(Indolin-2-yl)-1H-indole (Acid Dimer):** Formed via electrophilic attack of a protonated indole on a neutral indole. It contains one aromatic indole ring and one non-aromatic indoline ring. It is asymmetric.
- **3,3'-Biindole (Oxidative Dimer):** Formed via radical coupling. It contains two fully aromatic indole rings connected at the C3 position. It is symmetric.

| Feature | 2-(Indolin-2-yl)-1H-indole | 3,3'-Biindole |
|-----------------|-----------------------------------|-----------------------------|
| Symmetry | Asymmetric () | Symmetric (or) |
| Aromaticity | Partial (Indole + Indoline) | Full (Indole + Indole) |
| Key NMR Feature | Aliphatic signals (Indoline ring) | All Aromatic/Heteroaromatic |
| UV/Vis | Indole-like (nm) | Bathochromic Shift (nm) |

1H NMR Spectroscopy Comparison

This is the definitive method for distinguishing the two. The presence of sp^3 hybridized carbons in the acid dimer is the self-validating check.

A. 2-(Indolin-2-yl)-1H-indole (Acid Dimer)

- Diagnostic Region (3.0 – 5.5 ppm): The indoline ring protons appear here.
 - ~ 4.8 - 5.2 ppm (1H, t/dd): The methine proton at C2' (indoline junction). This is the "linkage" proton.
 - ~ 3.0 - 3.8 ppm (2H, m): The methylene protons at C3' (indoline ring).
- Aromatic Region (6.5 – 8.0 ppm): Complex overlapping multiplets due to two different aromatic systems (indole benzene ring vs. indoline benzene ring).
- NH Signals: Two distinct NH signals.
 - Indole NH: Downfield (8.0 - 10.5 ppm, broad).
 - Indoline NH: Upfield (

3.5 - 5.0 ppm, broad), often exchanged or broadened.

B. 3,3'-Biindole (Oxidative Dimer)

- Diagnostic Region (3.0 – 5.5 ppm): Silent. No aliphatic protons exist in this molecule.
- Aromatic Region (6.9 – 8.5 ppm): Simplified due to symmetry (equivalence of the two rings).
 - ~ 7.4 - 7.6 ppm (2H, s or d): The C2-H protons. In 3,3'-linked bisindoles, the C2 position remains unsubstituted and distinctive.
 - ~ 7.0 - 7.8 ppm (8H, m): Aromatic protons of the benzene rings.
- NH Signals: One signal integrating for 2H (due to symmetry), typically downfield (8.0 - 11.0 ppm).

Summary Table: ¹H NMR Data

| Position | 2-(Indolin-2-yl)-1H-indole (ppm) | 3,3'-Biindole (ppm) |
|------------------|----------------------------------|-------------------------|
| C2-H | N/A (Quaternary linkage) | 7.40 – 7.60 (s/d) |
| C2'-H (Indoline) | 4.80 – 5.20 (t/dd) | N/A |
| C3'-H (Indoline) | 3.00 – 3.80 (m, 2H) | N/A |
| NH (Indole) | 8.00 – 10.50 (br s) | 8.00 – 11.00 (br s, 2H) |
| NH (Indoline) | 3.50 – 5.00 (br s) | N/A |

¹³C NMR Spectroscopy Comparison

A. 2-(Indolin-2-yl)-1H-indole

- Aliphatic Carbons: Two distinct signals in the 30–70 ppm range.
 - C2' (Methine): ~ 55–60 ppm.
 - C3' (Methylene): ~ 30–35 ppm.

- Aromatic Carbons: ~12-14 signals (due to asymmetry).

B. 3,3'-Biindole[1][2][3][4][5][6]

- Aliphatic Carbons: None.
- Aromatic Carbons: Only ~8 signals (due to symmetry).
 - C2: Characteristic signal at ~120–125 ppm.[1]
 - C3 (Bridgehead): Quaternary signal, typically ~105–115 ppm.

UV-Vis & Mass Spectrometry

UV-Visible Spectroscopy

- **2-(Indolin-2-yl)-1H-indole**: The conjugation is interrupted at the C2-C2' bond because the indoline ring is saturated. The spectrum resembles a summation of indole + aniline.
 - nm (Indole-like).
- **3,3'-Biindole**: Possesses an extended
-system across the C3-C3' bond.
 - nm (often 320–350 nm).
 - Visual Check: 3,3'-Biindole and its derivatives are often colored (yellow/orange), whereas pure **2-(indolin-2-yl)-1H-indole** is typically colorless/pale.

Mass Spectrometry (MS)

- Molecular Ion (

): Both have the same nominal mass (

232 for

if fully aromatic, but the acid dimer is

,

234).

- o Acid Dimer:

(

235).

- o Oxidative Dimer:

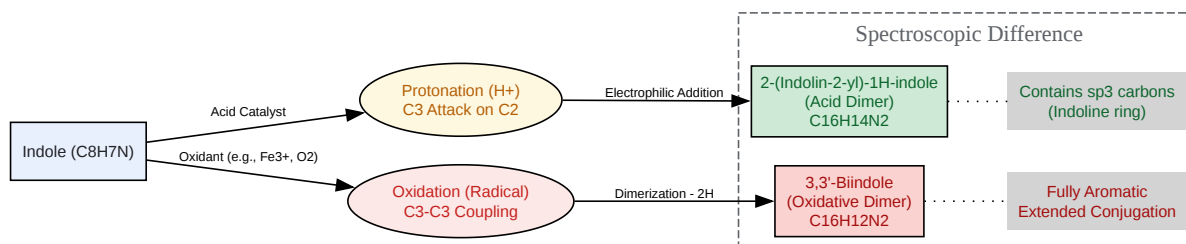
(

233).

- o Note: The acid dimer is a dihydro analog of the biindole. High-Resolution MS (HRMS) easily distinguishes them by the 2 Da difference.

Synthesis & Formation Pathways

Understanding the origin of these species validates the spectroscopic identification.



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Figure 1: Divergent formation pathways of indole dimers. The acid pathway retains saturation (indoline), while the oxidative pathway removes hydrogen to form a fully aromatic system.

Experimental Protocol: Isolation for Analysis

To ensure you are analyzing the correct species, follow this isolation logic:

- Reaction Context:
 - If you used HCl, H₂SO₄, or Lewis Acids without an oxidant

Expect **2-(Indolin-2-yl)-1H-indole**.
 - If you used FeCl₃, Ag salts, or anodic oxidation

Expect 3,3'-Biindole.
- TLC Visualization:
 - Acid Dimer: Stains distinctively with Ehrlich's reagent (pink/purple) but may streak due to the basic indoline nitrogen.
 - Oxidative Dimer: Often fluorescent under UV (365 nm) and may be yellow on the plate before staining.
- Sample Prep for NMR:
 - Dissolve ~5 mg in

or

.
 - Note: The acid dimer can be unstable in

over time (acidic impurities in chloroform can induce further polymerization to trimers).

is preferred for stability.

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